2-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride
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Overview
Description
2-Methyl-2,5-diazaspiro[34]octane dihydrochloride is a chemical compound with the molecular formula C7H16Cl2N2 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. One common method involves the cyclization of 2-methyl-1,2-diaminopropane with a suitable ketone, followed by the addition of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in a polar solvent.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted spiro compounds.
Scientific Research Applications
2-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, leading to alterations in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride
- 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride
- 2-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride
Uniqueness
2-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride is unique due to its specific spiro structure and the presence of two nitrogen atoms within the ring system. This structural feature imparts distinct chemical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H16Cl2N2 |
---|---|
Molecular Weight |
199.12 g/mol |
IUPAC Name |
2-methyl-2,5-diazaspiro[3.4]octane;dihydrochloride |
InChI |
InChI=1S/C7H14N2.2ClH/c1-9-5-7(6-9)3-2-4-8-7;;/h8H,2-6H2,1H3;2*1H |
InChI Key |
MNECYTPTMHPASN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(C1)CCCN2.Cl.Cl |
Origin of Product |
United States |
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